molecular formula C18H19ClN2O2S2 B2636822 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 893790-38-0

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2636822
CAS No.: 893790-38-0
M. Wt: 394.93
InChI Key: RAYYPSLRVMSXOK-UHFFFAOYSA-N
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Description

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of 1,2,4-benzothiadiazine 1,1-dioxide derivatives. These compounds have been extensively studied due to their diverse pharmacological activities, including diuretic, antihypertensive, and anticancer properties .

Preparation Methods

The synthesis of 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-chlorobenzenesulfonamide with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like pyridine and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Scientific Research Applications

4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing other complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Medicine: This compound has shown potential as an anticancer agent and is being investigated for its diuretic and antihypertensive properties.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes, leading to therapeutic effects like reduced blood pressure or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include:

    Chlorothiazide: A well-known diuretic and antihypertensive agent.

    Hydrochlorothiazide: Another diuretic with similar pharmacological properties.

    Olaparib: An anticancer agent with a structurally related phthalazinone scaffold.

    Zopolrestat: An antidiabetic agent.

    Azelastine: An antihistamine used for treating allergies. The uniqueness of this compound lies in its specific structural features and the diverse range of pharmacological activities it exhibits.

Properties

IUPAC Name

4-butyl-3-[(2-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2S2/c1-2-3-12-21-16-10-6-7-11-17(16)25(22,23)20-18(21)24-13-14-8-4-5-9-15(14)19/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYYPSLRVMSXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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